molecular formula C22H14N4O10 B11715219 4,4'-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid)

4,4'-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid)

Cat. No.: B11715219
M. Wt: 494.4 g/mol
InChI Key: KZEADVVBOHFKII-UHFFFAOYSA-N
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Description

4-{4-[(4-CARBOXY-2-NITROPHENYL)CARBAMOYL]BENZAMIDO}-3-NITROBENZOIC ACID is a complex organic compound characterized by its intricate molecular structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-CARBOXY-2-NITROPHENYL)CARBAMOYL]BENZAMIDO}-3-NITROBENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes nitration, amidation, and carboxylation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product’s yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(4-CARBOXY-2-NITROPHENYL)CARBAMOYL]BENZAMIDO}-3-NITROBENZOIC ACID undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.

    Substitution: Various substitution reactions can occur, where functional groups in the compound are replaced by other groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and the presence of catalysts play a significant role in determining the reaction’s outcome and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{4-[(4-CARBOXY-2-NITROPHENYL)CARBAMOYL]BENZAMIDO}-3-NITROBENZOIC ACID has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique properties make it useful in studying biochemical pathways and interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{4-[(4-CARBOXY-2-NITROPHENYL)CARBAMOYL]BENZAMIDO}-3-NITROBENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, altering their activity and leading to various biochemical outcomes. Detailed studies on its molecular interactions and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-Carboxy-2-nitrophenylboronic Acid
  • 4-Carboxy-3-fluorophenylboronic Acid
  • 4-Carboxy-2-nitrophenylboronic Acid

Uniqueness

Compared to similar compounds, 4-{4-[(4-CARBOXY-2-NITROPHENYL)CARBAMOYL]BENZAMIDO}-3-NITROBENZOIC ACID stands out due to its specific functional groups and molecular structure, which confer unique chemical properties and reactivity. These characteristics make it particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H14N4O10

Molecular Weight

494.4 g/mol

IUPAC Name

4-[[4-[(4-carboxy-2-nitrophenyl)carbamoyl]benzoyl]amino]-3-nitrobenzoic acid

InChI

InChI=1S/C22H14N4O10/c27-19(23-15-7-5-13(21(29)30)9-17(15)25(33)34)11-1-2-12(4-3-11)20(28)24-16-8-6-14(22(31)32)10-18(16)26(35)36/h1-10H,(H,23,27)(H,24,28)(H,29,30)(H,31,32)

InChI Key

KZEADVVBOHFKII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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